![molecular formula C13H15F2N3 B3039296 N-(3,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-YL)methyl]amine CAS No. 1006473-57-9](/img/structure/B3039296.png)
N-(3,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-YL)methyl]amine
Overview
Description
N-(3,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-YL)methyl]amine, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized using a multi-step process, and its mechanism of action involves binding to a specific protein target. In
Scientific Research Applications
Corrosion Inhibition
A study focused on the theoretical examination of bipyrazolic-type organic compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, using density functional theory (DFT) to elucidate their inhibition efficiencies as corrosion inhibitors. The research highlighted the correlation between corrosion inhibition and various chemical parameters such as the energy gap, electronegativity, and electron transfer from the inhibitor molecule to the metallic atom. The findings were consistent with experimental data, demonstrating the potential of these compounds in corrosion protection applications (Wang et al., 2006).
Biological Activity
Another study synthesized hydroxymethyl pyrazole derivatives and explored their reactions with primary amines to produce various pyrazole derivatives. These compounds were characterized using techniques like FT-IR, UV-visible, and NMR spectroscopy, and their structures were confirmed via X-ray crystallography. The research aimed to identify pharmacophore sites with potential antitumor, antifungal, and antibacterial activities. Theoretical calculations of physical and chemical properties supported the experimental findings, suggesting the biological relevance of these compounds (Titi et al., 2020).
Material Science and Chemistry
In material science and chemistry, research into bipyrazole compounds has shown their effectiveness as inhibitors for the corrosion of pure iron in acidic media. Specific compounds such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine demonstrated high inhibition efficiencies, contributing valuable insights into the development of corrosion-resistant materials and coatings (Chetouani et al., 2005).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXGVLJFWUNJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157781 | |
Record name | N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1006473-57-9 | |
Record name | N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006473-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.